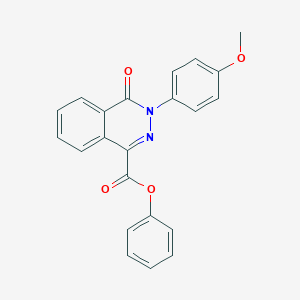

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación

Receptor Binding Selectivity and Pharmacological Potential

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate derivatives have been studied for their binding selectivity to receptor subtypes, notably in the context of the γ-aminobutyric acid-A (GABA-A) receptor. A study by Carling et al. (2004) identified derivatives with significant binding selectivity for GABA-A receptor subtypes over others, indicating potential for therapeutic applications in modulating these receptor pathways (Carling et al., 2004).

Synthesis and Chemical Properties

Research has focused on the synthesis of novel compounds within this chemical family, leveraging their potential pharmacological activities. Salehi et al. (2012) presented a method for synthesizing triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, offering a new pathway for the development of compounds with potentially interesting biological activities (Salehi et al., 2012).

Structural Elucidation and Polymer Applications

The structural properties of related compounds have been elucidated through spectroscopic and magnetic resonance techniques, as demonstrated by Paventi et al. (1996), who analyzed polymers derived from related phthalazine compounds. This research provides insights into the chemical structure and potential applications of these materials in various technological applications (Paventi et al., 1996).

Inhibition of Phosphodiesterase Enzymes

Phthalazine derivatives have been explored for their inhibitory activity against specific enzymes, such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Van der Mey et al. (2001) synthesized and studied the structure-activity relationships of phthalazinone derivatives as PDE4 inhibitors, highlighting their potential for treating conditions associated with dysregulated cAMP signaling (Van der Mey et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

phenyl 3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-27-16-13-11-15(12-14-16)24-21(25)19-10-6-5-9-18(19)20(23-24)22(26)28-17-7-3-2-4-8-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGAXFFXOZQZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2707954.png)

![5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione](/img/structure/B2707955.png)

![2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)

![3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2707965.png)

![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2707968.png)

![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)